molecular formula C14H20ClN3O2S B11494921 5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide

5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide

Cat. No.: B11494921
M. Wt: 329.8 g/mol
InChI Key: ILLWUYGWDKQXIL-UHFFFAOYSA-N
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Description

5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chloro, cyano, dimethyl, and dipropyl groups, as well as a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The chloro, cyano, and dimethyl groups are introduced through substitution reactions using reagents such as chlorinating agents, cyanating agents, and methylating agents.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and cyano groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Similar structure but lacks the dipropyl groups.

    4-chloro-3,5-dimethylpyridine-2-sulfonamide: Similar structure but lacks the cyano group.

Uniqueness

5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide is unique due to the presence of both cyano and dipropyl groups, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-3-cyano-4,6-dimethyl-N,N-dipropylpyridine-2-sulfonamide

InChI

InChI=1S/C14H20ClN3O2S/c1-5-7-18(8-6-2)21(19,20)14-12(9-16)10(3)13(15)11(4)17-14/h5-8H2,1-4H3

InChI Key

ILLWUYGWDKQXIL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=NC(=C(C(=C1C#N)C)Cl)C

Origin of Product

United States

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